N-[(prop-2-en-1-yl)carbamoyl]-L-leucine
Description
Contextualizing Leucine (B10760876) and its Derivatives in Biological Systems and Chemical Synthesis
Leucine is a branched-chain amino acid (BCAA) that is essential for human health, meaning it cannot be synthesized by the body and must be obtained through diet. researchgate.net It plays a pivotal role in protein synthesis, particularly in muscle tissue, by activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and metabolism. nih.gov Beyond its fundamental role in protein structure, leucine and its metabolites are involved in energy homeostasis, including glucose uptake and fatty acid oxidation. nih.gov
In the realm of chemical synthesis, leucine and its derivatives are valuable chiral building blocks. Their defined stereochemistry is exploited in asymmetric synthesis to produce enantiomerically pure compounds, a critical consideration in the pharmaceutical industry. researchgate.net The isobutyl side chain of leucine contributes to the hydrophobic character of peptides and proteins, influencing their folding and interaction with other molecules. Chemical modifications of leucine, such as N-acylation or esterification, are common strategies to create derivatives with altered properties. These derivatives are instrumental in studying enzyme activity, metabolic pathways, and developing new therapeutic agents. researchgate.net Unnatural amino acids, including various leucine derivatives, are increasingly incorporated into peptides and proteins to enhance their stability, selectivity, and bioactivity, thereby opening new avenues in drug discovery.
Interactive Data Table: Properties of L-Leucine
| Property | Value |
| Chemical Formula | C6H13NO2 |
| Molar Mass | 131.17 g/mol |
| Appearance | White crystalline powder |
| Stereochemistry | L-configuration (S-enantiomer) |
Rationale for Investigating N-Carbamoyl Amino Acid Derivatives
The study of N-carbamoyl amino acids is a significant area of research for several reasons. From a prebiotic chemistry perspective, N-carbamoyl amino acids are considered potential precursors to peptides on the early Earth. google.com Their formation from the reaction of amino acids with isocyanates (which can be generated from urea) provides a plausible pathway for the formation of peptide bonds. google.com
In biotechnology, N-carbamoyl-D- and L-amino acid amidohydrolases (carbamoylases) are enzymes used in the industrial production of optically pure D- and L-amino acids. nih.gov This process, often part of the "hydantoinase process," takes advantage of the high enantiospecificity of these enzymes to resolve racemic mixtures of N-carbamoyl amino acids. researchgate.net
In medicinal chemistry and drug design, the N-carbamoyl group can serve as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. acs.org The introduction of a carbamoyl (B1232498) moiety can alter a compound's solubility, hydrogen bonding capacity, and metabolic stability. acs.org The presence of the allyl group in N-[(prop-2-en-1-yl)carbamoyl]-L-leucine introduces a reactive handle. The double bond of the allyl group can potentially participate in various chemical reactions, making it a useful synthon for further chemical modifications or for creating covalent linkages with biological targets. The investigation of such derivatives allows researchers to probe structure-activity relationships and develop novel bioactive compounds. nih.gov
Interactive Data Table: General Information on N-Carbamoyl Amino Acids
| Aspect | Significance |
| Prebiotic Chemistry | Potential intermediates in the formation of peptides on early Earth. |
| Biotechnology | Key substrates in the enzymatic production of enantiomerically pure amino acids. |
| Medicinal Chemistry | Used to modify the properties of drug candidates, such as stability and binding affinity. |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-(prop-2-enylcarbamoylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-4-5-11-10(15)12-8(9(13)14)6-7(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,13,14)(H2,11,12,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPGIIHWHQQUIA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of N Prop 2 En 1 Yl Carbamoyl L Leucine
Methodologies for Carbamate (B1207046) Formation in Amino Acid Functionalization
The formation of a carbamate linkage to an amino acid, such as in N-[(prop-2-en-1-yl)carbamoyl]-L-leucine, is a fundamental transformation in organic synthesis. A variety of methodologies have been developed for this purpose, ranging from classical approaches to more modern, efficient techniques.
One of the most traditional methods involves the use of highly reactive but toxic reagents like phosgene (B1210022) and its derivatives. nih.gov A safer alternative is the reaction of an amino acid with an isocyanate. In the context of synthesizing the title compound, L-leucine would be reacted with allyl isocyanate.
More contemporary and widely used methods often employ coupling reagents to facilitate the reaction between the amino acid and a carbamate precursor. For instance, mixed carbonates, such as those derived from p-nitrophenyl chloroformate, are effective alkoxycarbonylating agents for amines. acs.org The reaction proceeds by first forming an activated carbonate, which then readily reacts with the amino group of L-leucine to yield the desired carbamate. acs.org Another versatile reagent is di(2-pyridyl) carbonate (DPC), which has been shown to be an efficient and high-yielding reagent for the alkoxycarbonylation of amines, overcoming many limitations of older methods. nih.gov
A particularly attractive and environmentally benign approach utilizes carbon dioxide as a C1 source. nih.gov This method can involve a three-component coupling of an amine (L-leucine), carbon dioxide, and an alkyl halide (allyl bromide) in the presence of a base like cesium carbonate. organic-chemistry.orgacs.org This approach avoids the use of toxic phosgene or isocyanates and aligns with the principles of green chemistry. nih.gov
The choice of methodology often depends on factors such as substrate compatibility, desired yield, and scalability. The table below summarizes some common reagents and methods for carbamate formation on amino acids.
| Method | Reagents | Advantages | Disadvantages | Citation |
| Isocyanate Reaction | L-leucine, Allyl isocyanate | Direct, often high-yielding | Isocyanates can be hazardous | nih.gov |
| Mixed Carbonates | L-leucine, p-nitrophenyl allyl carbonate | Effective, well-established | May require pre-activation step | acs.org |
| Coupling Reagents | L-leucine, Allyl alcohol, DPC | High-yielding, convenient | Reagent cost can be a factor | nih.gov |
| Three-Component Coupling | L-leucine, CO2, Allyl bromide, Cs2CO3 | Uses renewable C1 source, mild conditions | May require optimization of reaction conditions | organic-chemistry.orgacs.org |
Stereoselective Synthesis of L-Leucine Derivatives with Prop-2-en-1-yl Moieties
Maintaining the stereochemical integrity of the chiral center in L-leucine is paramount during the synthesis of this compound. The carbamate formation reactions are generally compatible with chiral substrates, and racemization is often low, especially under mild reaction conditions. acs.org
The stereoselective synthesis of L-leucine itself can be achieved through various methods, ensuring a supply of the chiral starting material. One approach involves the one-pot, two-enzyme catalyzed hydrolysis and reductive amination of a 2-keto ester, which provides total stereocontrol at the C-2 position. rsc.org The synthesis of the required isotopically labeled 2-keto esters can be achieved through methods like the alkylation of a propionylated Evans' auxiliary or the diastereoselective conjugate addition of a labeled organocopper reagent to a crotonate tethered to a chiral sultam. rsc.org
When functionalizing L-leucine to introduce the prop-2-en-1-yl carbamoyl (B1232498) group, the reaction conditions must be carefully chosen to prevent epimerization of the α-carbon. Methods that proceed under neutral or mildly basic conditions at low temperatures are generally preferred. For example, the three-component coupling reaction using carbon dioxide, an amine, and a halide is noted for its mild conditions and resistance of chiral substrates to racemization. organic-chemistry.org
Derivatization Approaches for Structure-Activity Relationship Investigations
The this compound molecule is well-suited for further derivatization to explore structure-activity relationships (SAR). The allyl group provides a reactive handle for a variety of chemical transformations, allowing for the systematic modification of this part of the molecule. The carbamate linkage itself, while generally stable, can also be a point of modification.
A general method for the rapid development of SAR for compounds containing urea (B33335) or carbamate functionalities involves generating combinatorial libraries of related molecules. acs.org This can be achieved by varying the components used in the synthesis. For instance, a library of analogs of this compound could be created by using different substituted allyl alcohols or different amino acid starting materials.
Furthermore, the derivatization of amino acids with various reagents can be used to alter their physicochemical properties, which is a key aspect of SAR studies. For example, derivatizing the carboxyl group of this compound to form esters or amides would modulate its polarity and hydrogen bonding capacity. Novel methods for amino acid analysis involve the derivatization of multiple functional groups, including the amino and carboxyl groups, to enhance their hydrophobicity and basicity for analytical purposes, and similar strategies can be applied in a synthetic context for SAR. rsc.org
| Modification Site | Potential Derivatization Reaction | Purpose in SAR | Citation |
| Allyl Group | Heck coupling, metathesis, hydrogenation | Explore steric and electronic effects at this position | N/A |
| Carbamate Nitrogen | N-alkylation | Investigate the role of the N-H bond | N/A |
| Leucine (B10760876) Side Chain | N/A (modification would require starting with a different amino acid) | Determine the importance of the isobutyl side chain for activity | N/A |
| Carboxyl Group | Esterification, amidation | Modulate polarity, solubility, and metabolic stability | rsc.org |
Green Chemistry Principles in the Synthesis of N-Carbamoyl Amino Acids
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including N-carbamoyl amino acids. rsc.org A key focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives.
As mentioned previously, the use of carbon dioxide as a renewable and non-toxic C1 source for carbamate synthesis is a prime example of a green chemistry approach. nih.govacs.org This avoids the use of phosgene and its derivatives, which are highly toxic. nih.gov Furthermore, the development of catalytic methods for these transformations reduces the amount of waste generated. For example, zirconium(IV) has been used to catalyze the exchange processes of dialkyl carbonates and carbamates in the presence of amines to produce carbamates. organic-chemistry.org
The choice of solvent is another critical aspect of green chemistry. The replacement of commonly used but hazardous solvents like N,N-dimethylformamide (DMF) is a priority in peptide synthesis and related amino acid chemistry. unibo.it Solvents with better environmental profiles, such as ethyl acetate, are being explored. unibo.it Additionally, performing reactions in water, where possible, is highly desirable. Catalyst-free N-tert-butyloxycarbonylation of amines has been successfully demonstrated in water, showcasing the potential for aqueous-based carbamate synthesis.
Biocatalysis, using enzymes like transaminases for the synthesis of chiral amino compounds, represents another frontier in the green synthesis of amino acid derivatives. semanticscholar.org These enzymatic methods offer excellent enantioselectivity and operate under mild, environmentally friendly conditions. semanticscholar.org While not directly applied to the carbamoylation step, they can provide a sustainable route to the chiral amino acid precursors.
Advanced Spectroscopic and Analytical Characterization Methodologies for N Prop 2 En 1 Yl Carbamoyl L Leucine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-[(prop-2-en-1-yl)carbamoyl]-L-leucine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously determine its structure and conformation.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The L-leucine portion would exhibit characteristic signals for the α-proton, the β-protons, the γ-proton, and the diastereotopic methyl protons of the isobutyl group. The addition of the (prop-2-en-1-yl)carbamoyl group would introduce signals corresponding to the terminal vinyl protons (=CH₂) and the internal vinyl proton (=CH-), as well as the methylene protons adjacent to the nitrogen atom (-NH-CH₂-). The coupling patterns and chemical shifts of these protons would confirm the linkage between the allyl group and the carbamoyl (B1232498) nitrogen, and between the carbamoyl group and the leucine (B10760876) nitrogen.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid and the carbamoyl carbon would appear at the downfield end of the spectrum. The α-carbon of the leucine moiety and the carbons of the allyl group would also have characteristic chemical shifts. Data for L-leucine shows typical chemical shifts for the carboxyl carbon around 178 ppm, the α-carbon around 56 ppm, and the isobutyl carbons between 23 and 43 ppm bmrb.io. The allyl group would introduce signals for the sp² hybridized carbons of the double bond and the sp³ hybridized methylene carbon.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Leucine α-CH | 4.0 - 4.5 | 50 - 55 |
| Leucine β-CH₂ | 1.5 - 1.8 | 40 - 45 |
| Leucine γ-CH | 1.6 - 1.9 | 24 - 27 |
| Leucine δ-CH₃ | 0.8 - 1.0 | 21 - 24 |
| Carbamoyl NH | 5.0 - 7.0 | - |
| Allyl -CH₂-N | 3.7 - 4.2 | 42 - 47 |
| Allyl -CH= | 5.7 - 6.0 | 130 - 135 |
| Allyl =CH₂ | 5.0 - 5.3 | 115 - 120 |
| Carbamoyl C=O | - | 155 - 160 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the atoms within the molecule.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
The fragmentation of this compound under techniques like collision-induced dissociation (CID) would be expected to yield characteristic fragment ions. The fragmentation of L-leucine itself is known to proceed through the loss of the carboxyl group and subsequent cleavages of the side chain researchgate.netrsc.org. For the derivatized compound, key fragmentation pathways would likely involve:
Cleavage of the carbamoyl linkage: This could result in ions corresponding to the L-leucine cation and the (prop-2-en-1-yl)carbamoyl radical, or vice versa.
Loss of the allyl group: A fragment ion corresponding to the loss of the C₃H₅ radical could be observed.
Decarboxylation: Loss of CO₂ from the carboxylic acid terminus is a common fragmentation pathway for amino acids.
Side-chain fragmentation: Cleavage within the isobutyl side chain of the leucine moiety.
Predicted Key Fragment Ions for this compound
| m/z (Proposed) | Proposed Fragment | Description |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₉N₂O₃⁺ | Protonated molecular ion |
| [M-H]⁻ | C₁₀H₁₇N₂O₃⁻ | Deprotonated molecular ion |
| [M-C₃H₅]⁺ | C₇H₁₄N₂O₃⁺ | Loss of the allyl group |
| [Leucine+H]⁺ | C₆H₁₄NO₂⁺ | Cleavage of the N-carbamoyl bond |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. These include:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
N-H stretch: Bands in the 3200-3400 cm⁻¹ region from the carbamoyl and amide N-H groups.
C-H stretches: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the allyl group.
C=O stretches: Strong absorptions around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and around 1640-1680 cm⁻¹ for the carbamoyl carbonyl.
C=C stretch: An absorption in the 1620-1680 cm⁻¹ region for the allyl double bond.
Raman Spectroscopy: Raman spectroscopy of L-leucine has been studied, and its spectrum is characterized by vibrations of the carboxylate and amino groups, as well as the carbon skeleton utsouthwestern.educreative-proteomics.comspringernature.comresearchgate.netresearchgate.netscielo.br. The addition of the (prop-2-en-1-yl)carbamoyl group would introduce new vibrational modes, particularly those associated with the C=C double bond, which typically gives a strong Raman signal. The symmetric and asymmetric stretching and bending modes of the CH, CH₂, and CH₃ groups would also be observable.
Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | IR Frequency Range | Raman Frequency Range |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |
| N-H (Amide/Carbamoyl) | 3200 - 3400 | Moderate |
| C=O (Carboxylic Acid) | 1700 - 1725 | Moderate |
| C=O (Carbamoyl) | 1640 - 1680 | Moderate |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles. This would allow for the unambiguous confirmation of its constitution and stereochemistry. Furthermore, the crystal packing arrangement would reveal intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. While the crystal structure of L-leucine is known nih.gov, obtaining suitable crystals of the derivatized compound would be a prerequisite for this analysis.
Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation
Chromatographic and electrophoretic techniques are essential for the separation and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol would likely provide good separation from any starting materials or byproducts. Detection could be achieved using a UV detector, as the carbamoyl group provides a chromophore.
Capillary Electrophoresis (CE): Capillary electrophoresis separates compounds based on their charge-to-size ratio in an electric field. As an amino acid derivative, this compound could be analyzed by CE utsouthwestern.educreative-proteomics.comspringernature.comnih.gov. The method is known for its high efficiency and low sample consumption. Derivatization of the amino acid can enhance detection sensitivity, and various CE methods, including CE-UV and CE-MS, have been developed for amino acid analysis creative-proteomics.comspringernature.com.
Molecular and Biochemical Investigations of N Prop 2 En 1 Yl Carbamoyl L Leucine
Elucidation of Molecular Mechanisms of Action (Hypothesized Pathways)
The molecular mechanisms of action for N-[(prop-2-en-1-yl)carbamoyl]-L-leucine are presumed to be multifaceted, primarily revolving around its structural similarity to L-leucine, a critical regulator of cellular metabolism. One of the principal hypothesized pathways involves the modulation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling cascade. L-leucine is a well-established activator of mTORC1, a central kinase that governs cell growth, proliferation, and protein synthesis. It is plausible that this compound could act as either an agonist or antagonist of this pathway. If it mimics L-leucine, it could potentially bind to intracellular leucine (B10760876) sensors like Sestrin2 or leucyl-tRNA synthetase (LARS), thereby initiating the cascade that leads to mTORC1 activation.
Conversely, the N-(prop-2-en-1-yl)carbamoyl group may sterically hinder the interaction with these sensors, leading to competitive inhibition of the mTORC1 pathway. Such inhibition has been observed with other N-substituted leucine derivatives, which have been shown to induce a G1 phase cell cycle arrest in a manner similar to the mTOR inhibitor rapamycin. nih.govresearchgate.net The N-allyl group itself introduces a reactive chemical moiety that could potentially alkylate nucleophilic residues on target proteins, leading to either irreversible inhibition or altered function.
Enzyme Interaction Profiling and Inhibition Kinetics Studies
Given its structure as a modified amino acid, this compound is a candidate for interaction with various enzymes that recognize L-leucine or similar structures.
Investigation of Enzyme Binding Sites and Modes
A primary hypothesized target for this compound is the family of leucine aminopeptidases (LAPs) . These enzymes cleave N-terminal leucine residues from peptides and are crucial in protein turnover. The binding site of LAPs typically contains a hydrophobic pocket (the S1 pocket) to accommodate the isobutyl side chain of leucine and a catalytic center, often containing metal ions like zinc. It is conceivable that the L-leucine portion of this compound would fit into the S1 pocket. The N-carbamoyl group could then interact with residues near the active site. The terminal allyl group might form additional hydrophobic or van der Waals interactions within the enzyme's substrate-binding channel.
Another potential class of interacting enzymes includes aminoacyl-tRNA synthetases , specifically leucyl-tRNA synthetase (LARS). LARS is responsible for charging tRNA with leucine, a critical step in protein synthesis. The binding pocket of LARS is highly specific for leucine. The N-substitution on the compound would likely alter its ability to bind effectively to the active site of LARS, potentially making it an inhibitor.
Determination of Inhibition Constants and Specificity
While no specific inhibition constants for this compound are available, we can infer potential activity from related compounds. For instance, various phosphonic and phosphinic derivatives of leucine have been shown to be potent competitive inhibitors of leucine aminopeptidase, with Ki values in the micromolar to nanomolar range. researchgate.net The type of inhibition would likely be competitive, as the molecule would compete with the natural substrate for binding to the active site.
The specificity of inhibition would depend on the enzyme. For leucine aminopeptidases, the compound might exhibit broad-spectrum inhibition across different isoforms. In the case of LARS, the specificity would likely be high for the leucine-specific enzyme.
Table 1: Hypothesized Enzyme Interaction and Inhibition Profile
| Enzyme Target | Hypothesized Interaction | Potential Inhibition Type |
|---|---|---|
| Leucine Aminopeptidase (LAP) | Binds to the S1 pocket and active site. | Competitive |
| Leucyl-tRNA Synthetase (LARS) | Binds to the leucine-binding site. | Competitive |
Modulation of Intracellular Signaling Pathways (e.g., Amino Acid Sensing Pathways)
The primary intracellular signaling pathway likely to be modulated by this compound is the amino acid sensing pathway that converges on mTORC1. As a leucine derivative, its most direct hypothesized effect is on the components that sense intracellular leucine levels.
Should the compound act as an mTORC1 activator, it would promote downstream phosphorylation of targets like p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell growth.
Conversely, if it acts as an antagonist, it would suppress the phosphorylation of S6K and 4E-BP1. This has been demonstrated with N-acetylleucine amide, which inhibits leucine-induced p70(S6k) activation. nih.gov Such an effect could lead to a reduction in protein synthesis and potentially induce autophagy. The N-allyl group could also confer novel signaling activities, as allyl compounds are known to have diverse biological effects, including anti-inflammatory and anticancer properties. ontosight.ai
Preclinical Cellular Uptake and Intracellular Distribution Mechanisms
The entry of this compound into cells is a critical determinant of its biological activity.
Assessment of Transporter-Mediated Cellular Entry
The cellular uptake of L-leucine is primarily mediated by specific amino acid transporters, most notably the L-type amino acid transporters (LATs) , such as LAT1 (SLC7A5). These transporters are responsible for the sodium-independent exchange of large neutral amino acids. It is highly probable that this compound would be a substrate for these transporters, although its affinity may be altered by the N-terminal modification.
Studies on other leucine derivatives have shown that modifications to the amino or carboxyl group can affect transport efficiency. researchgate.net The N-carbamoyl group adds polarity, which might influence its interaction with the transporter's binding site. The lipophilic nature of the allyl group could either enhance or reduce transport depending on the specific transporter isoform.
Once inside the cell, the compound's distribution would be influenced by its metabolic stability. Enzymes such as N-carbamoyl-D-amino acid hydrolases are known to hydrolyze N-carbamoyl amino acids. wikipedia.org If a similar enzyme exists for L-isomers, this compound could be metabolized to L-leucine, ammonia, and CO2, thereby liberating L-leucine to participate in its usual metabolic and signaling roles.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-leucine |
| N-acetylleucine amide |
Analysis of Subcellular Localization and Accumulation
The subcellular journey of this compound, a synthetic derivative of the essential amino acid L-leucine, is dictated by the intricate interplay of its structural components with cellular transport machinery. While direct empirical data on the subcellular distribution of this specific compound is not extensively documented in publicly available literature, its localization and accumulation patterns can be inferred from studies on related molecules, particularly L-leucine and its N-acyl derivatives.
The cellular uptake of L-leucine itself is primarily mediated by specific amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1). The presence of the L-leucine scaffold in this compound suggests that these transporters may play a role in its initial entry into the cell. However, the addition of the N-[(prop-2-en-1-yl)carbamoyl] group significantly alters the molecule's physicochemical properties, potentially modifying its transporter affinity. For instance, studies on N-acetyl-L-leucine have shown that N-acetylation can switch the primary transporter responsible for cellular uptake from amino acid transporters to monocarboxylate transporters (MCTs). nih.gov This suggests that the N-carbamoyl modification in this compound could similarly redirect its transport, leading to a distinct pattern of cellular and subcellular accumulation compared to unmodified L-leucine.
Once inside the cell, the distribution of this compound would be influenced by its metabolic stability and its affinity for intracellular organelles and macromolecules. The carbamoyl (B1232498) linkage may be subject to hydrolysis by intracellular amidohydrolases, which could release L-leucine and an allyl-carbamoyl moiety. nih.gov The rate of this potential metabolism would be a critical factor in determining the intracellular concentration and residence time of the intact compound versus its metabolites.
Furthermore, the lipophilicity imparted by the allyl group could influence the compound's ability to passively diffuse across intracellular membranes, potentially leading to its accumulation in lipid-rich compartments such as the endoplasmic reticulum or mitochondrial membranes. The lysosome is another organelle of interest, as it plays a central role in amino acid sensing and signaling pathways, and its function can be modulated by leucine derivatives. nih.gov
Table 1: Potential Factors Influencing Subcellular Localization of this compound
| Molecular Feature | Potential Influence on Localization and Accumulation |
| L-leucine moiety | May facilitate initial cellular uptake via amino acid transporters like LAT1. |
| N-carbamoyl group | Could alter transporter specificity, potentially engaging MCTs or other carriers. |
| Allyl (prop-2-en-1-yl) group | Increases lipophilicity, possibly promoting membrane association and passive diffusion. |
| Metabolic Stability | The rate of hydrolysis of the carbamoyl linkage will determine the intracellular fate and concentration of the parent compound. |
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The biological activity of this compound is intrinsically linked to its molecular architecture. Structure-activity relationship (SAR) studies, which systematically evaluate how modifications to a molecule's structure affect its biological efficacy, provide crucial insights into its mechanism of action. For this compound, SAR analyses would focus on the three primary components: the allyl group, the carbamoyl linkage, and the stereochemistry of the L-leucine core.
Impact of Allyl Group Modifications on Biological Efficacy
The allyl group, a small, reactive hydrocarbon moiety, is a key feature of many bioactive natural products and synthetic compounds. nih.gov Its contribution to the biological efficacy of this compound can be multifaceted. The double bond in the allyl group introduces conformational rigidity and can participate in specific interactions with biological targets. Furthermore, the allyl group's lipophilicity can enhance membrane permeability and cellular uptake.
Modifications to the allyl group would be expected to significantly impact biological activity. For example, saturation of the double bond to form a propyl group would alter the geometry and electronic properties of the side chain, likely affecting target binding. Conversely, the introduction of substituents on the allyl group could either enhance or diminish activity depending on their size, polarity, and electronic nature. The allyl moiety can also be a site of metabolic transformation, and modifications could alter the compound's pharmacokinetic profile.
Table 2: Hypothetical SAR of Allyl Group Modifications
| Modification | Predicted Impact on Activity | Rationale |
| Saturation to propyl | Likely decrease | Loss of rigidity and potential π-π interactions. |
| Introduction of a methyl group | Variable | Could enhance binding through steric interactions or cause steric hindrance. |
| Replacement with a bulkier group | Likely decrease | Potential for steric clash in the binding pocket. |
| Introduction of a polar group (e.g., -OH) | Variable | May increase water solubility but could negatively impact membrane permeability. |
Role of the Carbamoyl Linkage in Molecular Recognition
The carbamoyl linkage (-NH-CO-NH-) is a critical structural element that connects the allyl group to the L-leucine core. This linkage is analogous to a peptide bond but with an additional amino group, which can significantly influence its chemical properties and role in molecular recognition. The carbamate (B1207046) group is known to be a stable and effective pharmacophore in many therapeutic agents. nih.gov
SAR studies would involve modifying this linkage to understand its importance. For instance, replacing the carbamoyl group with a simple amide or an ester linkage would systematically probe the necessity of the specific hydrogen bonding and electronic properties of the carbamoyl moiety for biological activity.
Stereochemical Influence on Biological Activity
Stereochemistry is a fundamental aspect of molecular recognition in biological systems, and the L-configuration of the leucine component is expected to be paramount for the activity of this compound. Biological targets such as enzymes and receptors are chiral and will preferentially interact with one enantiomer of a chiral molecule.
The use of L-leucine as the starting scaffold suggests that the target of this compound is likely a protein that recognizes this specific stereoisomer. Enzymes involved in the metabolism of N-carbamoyl-L-amino acids have been shown to be highly stereospecific, exclusively processing the L-form. tandfonline.com Similarly, amino acid transporters often exhibit a strong preference for L-amino acids.
Therefore, the corresponding D-enantiomer, N-[(prop-2-en-1-yl)carbamoyl]-D-leucine, would be expected to have significantly lower or no biological activity. A direct comparison of the L- and D-isomers in biological assays would be the definitive test to confirm the stereochemical requirements for its action. Any observed activity of the D-isomer could suggest a different target or a non-stereospecific mechanism of action or transport.
Computational Chemistry and Molecular Modeling of N Prop 2 En 1 Yl Carbamoyl L Leucine
Molecular Docking Simulations for Ligand-Target Interactions
There is no publicly available research detailing molecular docking simulations performed with N-[(prop-2-en-1-yl)carbamoyl]-L-leucine. Such studies are crucial for predicting how a ligand (in this case, the specified compound) might bind to a biological target, such as a protein or enzyme.
Prediction of Binding Affinity and Pose
Without any docking studies, there are no predictions of the binding affinity (often expressed as binding energy or inhibition constant) or the preferred binding pose (the orientation and conformation of the ligand within the target's binding site) for this compound.
Identification of Key Interacting Residues
Similarly, the key amino acid residues that might form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with this compound have not been identified, as this information is a direct output of molecular docking simulations.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
No molecular dynamics (MD) simulation studies for this compound have been found in the scientific literature. MD simulations are used to understand the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its interaction with a potential target.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
There is no evidence of quantum chemical calculations being performed for this compound. These calculations are employed to determine the electronic properties of a molecule, such as its molecular orbital energies (HOMO/LUMO), electrostatic potential, and various reactivity descriptors that can help in understanding its chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
No Quantitative Structure-Activity Relationship (QSAR) models that include this compound have been reported. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, but such a study would require a dataset of related molecules with known activities, which does not appear to exist for this compound.
Research Applications and Broader Implications of N Prop 2 En 1 Yl Carbamoyl L Leucine in Chemical Biology
N-[(prop-2-en-1-yl)carbamoyl]-L-leucine is a synthetic amino acid derivative whose unique structural features position it at the intersection of several key areas in chemical biology. The molecule combines the chassis of a natural amino acid, L-leucine, with a carbamoyl (B1232498) linker and a reactive prop-2-en-1-yl (allyl) group. This design makes it a versatile tool for protein engineering, drug discovery, and the development of biological probes.
Future Perspectives and Emerging Research Avenues for N Prop 2 En 1 Yl Carbamoyl L Leucine
Integration with Advanced Omics Technologies
There is no available information on the integration of N-[(prop-2-en-1-yl)carbamoyl]-L-leucine with genomics, transcriptomics, proteomics, or metabolomics. The effects of this compound on global cellular processes, which are typically elucidated through omics approaches, have not been documented.
Exploration of Novel Therapeutic Targets
No studies were found that investigate the molecular targets of this compound. Research into its mechanism of action, potential protein binding partners, or modulation of cellular signaling pathways is not present in the public domain. Therefore, a discussion of its potential for novel therapeutic applications cannot be substantiated.
Advancements in Synthetic Biology and Biotechnology Applications
The application of this compound in synthetic biology or biotechnology is an area without current research data. There are no reports on its use in the engineering of biological systems, as a metabolic precursor in engineered pathways, or in any other biotechnological processes. While the broader class of N-carbamoyl-L-amino acids has relevance in enzymatic kinetic resolution for producing pure amino acids, no specific applications for the N-allyl derivative have been described.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
